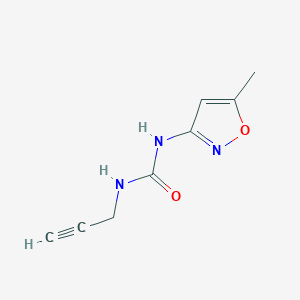

1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea

Description

Properties

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)-3-prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-3-4-9-8(12)10-7-5-6(2)13-11-7/h1,5H,4H2,2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGNVNOOYGDAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea typically involves two key steps:

Synthesis of the 5-methylisoxazol-3-yl amine intermediate

This intermediate can be prepared via cyclization reactions of appropriate precursors or by functional group transformations on preformed isoxazole rings.Urea formation by coupling the amine with propargyl isocyanate or equivalent reagents

The propargyl substituent is introduced via reaction with propargyl isocyanate or by alkylation of a urea intermediate.

Detailed Synthetic Routes

Route A: Direct Urea Coupling Using Isocyanates

Step 1: Preparation of 5-methylisoxazol-3-yl amine

This amine can be synthesized by reduction or amination of 5-methylisoxazole derivatives.Step 2: Reaction with propargyl isocyanate

The amine is reacted with propargyl isocyanate under mild conditions (e.g., room temperature, inert atmosphere) to form the desired urea. This method allows selective formation of the urea bond with the propargyl group on the nitrogen.

- High selectivity and yield

- Mild reaction conditions

- Straightforward purification

Route C: Multi-Component Reactions (MCR)

Utilization of multi-component reactions involving 5-methylisoxazole derivatives, propargyl amine, and suitable carbonyl sources (e.g., phosgene substitutes, carbamoyl chlorides) to assemble the urea in one pot.

This approach is less common but offers potential for efficient synthesis and structural diversification.

Use of Vilsmeier–Haack Reagent in Isoxazole Derivative Synthesis

Although the Vilsmeier–Haack reagent (a formylation reagent) is widely used in heterocyclic chemistry to functionalize five-membered rings including isoxazoles, its direct application in the preparation of this specific urea compound is indirect. It is primarily used to introduce formyl groups on heterocycles, which can serve as intermediates for further transformations such as amination or urea formation.

Research shows that Vilsmeier–Haack reagent is effective in synthesizing formylated heterocycles that can be converted into urea derivatives via subsequent reactions with amines or isocyanates.

Optimization and Yield Considerations

Microwave-assisted synthesis has been reported to improve reaction rates and yields in heterocyclic urea synthesis, reducing reaction times from hours to minutes while increasing yields by 10-20% compared to conventional heating.

Solvent choice (e.g., DMF) and temperature control are critical for maximizing product purity and minimizing side reactions.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxazole ring or the propynyl group into other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole ring or the urea moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alkanes.

Scientific Research Applications

Medicinal Chemistry

1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea is being explored as a scaffold for developing new pharmaceuticals. Its ability to interact with specific enzymes or receptors makes it a candidate for drug design targeting various diseases, including cancer and infectious diseases.

Case Study : Research has indicated that compounds with similar structural features exhibit significant anticancer activity by inhibiting key cellular pathways involved in tumor growth .

Materials Science

The compound can be utilized in synthesizing novel materials with unique electronic or optical properties. Its functional groups may allow for modifications that enhance material performance in applications such as sensors or photovoltaic devices.

Example Application : Researchers have developed polymer composites incorporating similar urea derivatives that demonstrate improved mechanical and thermal properties .

Organic Synthesis

As a versatile intermediate, 1-(5-Methyl-1,2-oxazol-3-y)-3-(prop-2-yn-1-yl)urea can facilitate the synthesis of more complex molecules. Its reactivity allows chemists to create diverse derivatives that can serve various industrial and research purposes.

Research Insight : Studies have shown that this compound can act as a building block for synthesizing biologically active molecules through straightforward modification strategies .

Biological Studies

The biological activity of 1-(5-Methyl-1,2-oxazol-3-y)-3-(prop-2-yn-1-y)urea is under investigation for potential antimicrobial, anticancer, and anti-inflammatory properties. Interaction studies have focused on its binding affinity with biological targets using techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA).

Findings : Preliminary results suggest that the compound exhibits moderate antibacterial activity against certain Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in covalent bonding, thereby modulating the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs (urea linkage, 1,2-oxazole, or bioisosteric groups) and are compared in Table 1:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Bioactivity

- Tivozanib’s extended structure (chlorophenyl, quinoline) enhances binding to VEGFR, enabling potent anticancer effects . In contrast, the target compound’s propargyl group may favor metabolic stability or modular derivatization.

- The triazolothiadiazole derivative () exhibits a planar fused-ring system, enabling strong π-π interactions in its crystal lattice, whereas the target compound ’s flexibility may limit such interactions .

Electronic and Steric Modifications

Crystallographic and Hydrogen-Bonding Patterns

- The triazolothiadiazole derivative () crystallizes in an orthorhombic system (space group Pca2₁), with π-π interactions between thiadiazole and oxazole rings (centroid distance: 3.47 Å) .

- Hydrogen-bonding patterns in urea derivatives are critical for molecular recognition. Etter’s graph-set analysis () provides a framework for understanding such interactions in analogous compounds .

Biological Activity

1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea is an organic compound characterized by its unique structural features, including an oxazole ring, a propynyl group, and a urea moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and relevant research findings.

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-(5-methyl-1,2-oxazol-3-yl)-3-prop-2-ynylurea |

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 1197564-41-2 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 4.69 to 22.9 µM for Bacillus subtilis and 5.64 to 77.38 µM for S. aureus .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has been noted to affect the expression of key proteins involved in the apoptotic pathway .

Case Study:

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, preliminary research suggests that this compound may possess anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition: The urea moiety may facilitate interactions with enzyme active sites.

- Receptor Modulation: The oxazole ring can participate in hydrogen bonding with receptor sites.

- Metal Ion Coordination: The functional groups may allow coordination with metal ions that are essential for enzyme function.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea, and how can reaction yields be improved?

The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound, the propargyl group and oxazole moiety require careful regioselective coupling. A two-step approach is recommended:

Step 1 : Synthesize 5-methyl-1,2-oxazol-3-amine via cyclization of ethyl acetoacetate with hydroxylamine, followed by purification via column chromatography .

Step 2 : React the oxazole amine with propargyl isocyanate in anhydrous toluene under reflux, using triethylamine as a base to neutralize HCl byproducts. Yields (~60–70%) can be improved by optimizing stoichiometry (1:1.2 amine:isocyanate ratio) and using microwave-assisted synthesis to reduce reaction time .

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and LC/MS (expected [M+H]+ ~206.1) .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- NMR : Use - and -NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and oxazole/propargyl substituents. The propargyl CH protons typically appear as a triplet at δ ~2.5–3.0 ppm .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/acetic acid (2:1) and refine using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) .

- IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm) and oxazole ring vibrations (~1500–1550 cm) .

Q. How should stability and storage conditions be determined for this compound?

- Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (4°C, 25°C, 40°C), and light exposure. Monitor decomposition via TLC or HPLC. Propargyl groups are prone to oxidation; thus, argon-filled vials are recommended .

- Storage : Store at –20°C in amber vials with desiccants to prevent hydrolysis. Solubility in DMSO (≥20 mg/mL) allows long-term storage as frozen aliquots .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase domains (e.g., VEGFR, BRAF) due to structural similarity to Tivozanib and CEP-32496, which inhibit tyrosine kinases . Focus on hydrogen bonding between the urea moiety and kinase active-site residues (e.g., Asp-Phe-Gly motif in VEGFR) .

- Pharmacophore Modeling : Identify critical features (e.g., oxazole ring for hydrophobic interactions, propargyl for covalent binding) using tools like MOE .

Q. How can crystallographic data resolve contradictions in reported biological activity?

- Electron Density Maps : Refine crystal structures with SHELXL to identify binding conformations. For example, if conflicting IC values arise from polymorphic forms, compare hydrogen-bonding networks (e.g., urea C=O···H-N interactions) across crystal forms .

- Mercury CSD Analysis : Use the Cambridge Structural Database (CSD) to compare packing motifs with active/inactive analogs. A π-stacking interaction between the oxazole and a receptor aromatic residue may correlate with activity .

Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?

- Analog Synthesis : Replace the propargyl group with alkyl/aryl substituents (e.g., methyl, benzyl) to test steric effects. For example, bulkier groups may reduce off-target binding to cytochrome P450 enzymes .

- Enzymatic Assays : Test against panels of kinases (e.g., Eurofins KinaseProfiler) to identify selectivity profiles. A >10-fold selectivity for a target kinase over others validates SAR hypotheses .

Q. How can metabolic pathways be predicted to guide toxicity studies?

- In Silico Metabolism : Use GLORY or MetaPrint2D to predict Phase I oxidation sites (e.g., propargyl CH group) and Phase II glucuronidation .

- In Vitro Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-HRMS. The oxazole ring may undergo CYP3A4-mediated hydroxylation, requiring mitigation via structural modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.